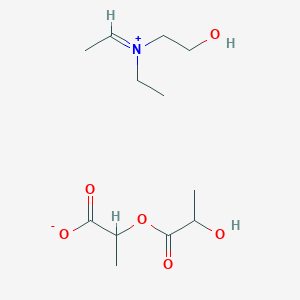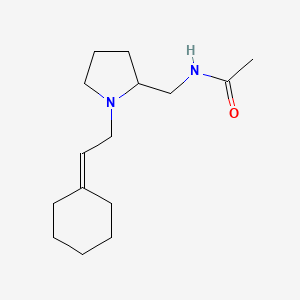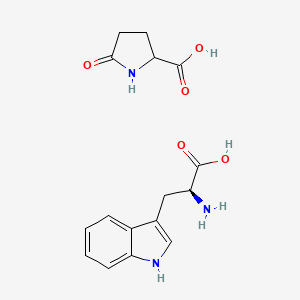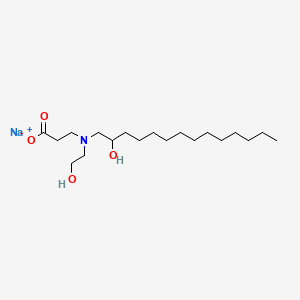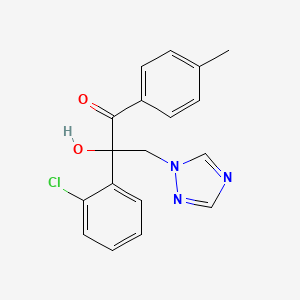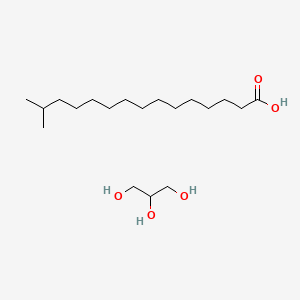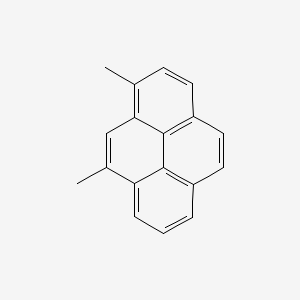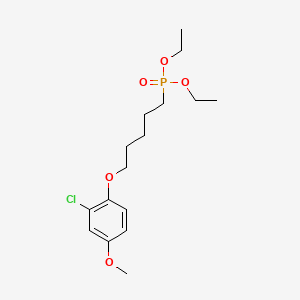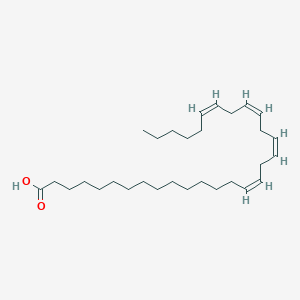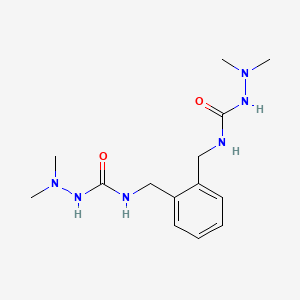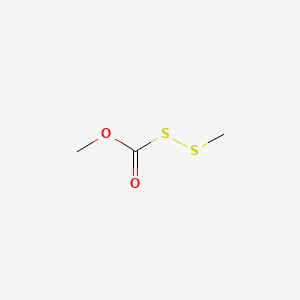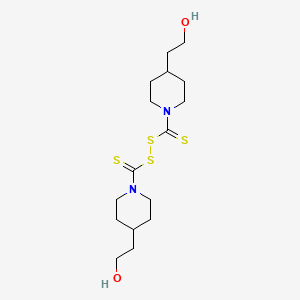
Disulfide, bis((4-(2-hydroxyethyl)-1-piperidinyl)thioxomethyl)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Disulfide, bis((4-(2-hydroxyethyl)-1-piperidinyl)thioxomethyl) is an organosulfur compound that belongs to the class of dialkyl disulfides. This compound features a disulfide bond (-S-S-) between two hydroxyethyl groups, making it a significant molecule in various chemical and industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Disulfide, bis((4-(2-hydroxyethyl)-1-piperidinyl)thioxomethyl) typically involves the reaction of 3-mercapto-1-propanol with sodium iodide and hydrogen peroxide. The reaction is carried out in an ester solvent, such as ethyl acetate, under controlled temperature and stirring conditions. The product is then extracted and purified using standard organic synthesis techniques .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized for large-scale production, including temperature control, solvent recycling, and efficient purification methods .
Analyse Des Réactions Chimiques
Types of Reactions
Disulfide, bis((4-(2-hydroxyethyl)-1-piperidinyl)thioxomethyl) undergoes various chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to thiols using reducing agents like dithiothreitol.
Substitution: The hydroxyethyl groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Dithiothreitol or sodium borohydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Disulfide, bis((4-(2-hydroxyethyl)-1-piperidinyl)thioxomethyl) has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of Disulfide, bis((4-(2-hydroxyethyl)-1-piperidinyl)thioxomethyl) involves its ability to form and break disulfide bonds. This property is crucial in redox reactions and protein folding processes. The compound interacts with molecular targets such as glutathione S-transferase and lysozyme, influencing various biochemical pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,2’-Dithiodiethanol
- Bis(2-hydroxyethyl) disulfide
- 3,3’-Dithiodipropionic acid
- 4,4’-Dithiodibutyric acid
Uniqueness
Disulfide, bis((4-(2-hydroxyethyl)-1-piperidinyl)thioxomethyl) stands out due to its unique combination of hydroxyethyl and piperidinyl groups, which enhance its reactivity and versatility in various applications. Its ability to form self-assembled monolayers and act as a reducing agent in biological systems makes it particularly valuable in both research and industrial contexts .
Propriétés
Numéro CAS |
135354-08-4 |
|---|---|
Formule moléculaire |
C16H28N2O2S4 |
Poids moléculaire |
408.7 g/mol |
Nom IUPAC |
[4-(2-hydroxyethyl)piperidine-1-carbothioyl]sulfanyl 4-(2-hydroxyethyl)piperidine-1-carbodithioate |
InChI |
InChI=1S/C16H28N2O2S4/c19-11-5-13-1-7-17(8-2-13)15(21)23-24-16(22)18-9-3-14(4-10-18)6-12-20/h13-14,19-20H,1-12H2 |
Clé InChI |
VKESLYOEWAYNEH-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCC1CCO)C(=S)SSC(=S)N2CCC(CC2)CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


